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molecular formula C15H19N3OS B8674102 N-(5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 82560-21-2

N-(5-(3-Methylpentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B8674102
M. Wt: 289.4 g/mol
InChI Key: IJCVWAZQEYJVIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04515625

Procedure details

To a stirred suspension of 3.3 g of 2-amino-5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazole in 30 ml of tetrahydrofuran were added in one portion 2.8 g of benzoyl chloride. The reaction mixture was stirred at room temperature while a solution of 1.6 g of pyridine in 20 ml of tetrahydrofuran was added dropwise over thirty minutes. Following complete addition, the reaction mixture was heated at reflux for three hours. The mixture was then filtered to remove the pyridine hydrochloride, and the filtrate was washed several times with 1N hydrochloric acid solution. The organic layer was separated and the solvent was removed by evaporation under reduced pressure to provide a yellow gum. The gum was crystallized from ethanol and water to afford 1.85 g of N-[5-(1-ethyl-1-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([C:7]([CH2:11][CH3:12])([CH3:10])[CH2:8][CH3:9])=[N:5][N:6]=1.N1C=C[CH:16]=[CH:15][CH:14]=1.[O:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1>C(Cl)(=O)C1C=CC=CC=1>[CH2:8]([C:7]([C:4]1[S:3][C:2]([NH:1][C:23](=[O:19])[C:22]2[CH:16]=[CH:15][CH:14]=[CH:20][CH:21]=2)=[N:6][N:5]=1)([CH3:10])[CH2:11][CH3:12])[CH3:9]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
NC=1SC(=NN1)C(CC)(C)CC
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
2.8 g
Type
solvent
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over thirty minutes
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the pyridine hydrochloride
WASH
Type
WASH
Details
the filtrate was washed several times with 1N hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to provide a yellow gum
CUSTOM
Type
CUSTOM
Details
The gum was crystallized from ethanol and water

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CC)(C)C1=NN=C(S1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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